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Compound of Interest |

Methyl 2-formyl-6-
Compound Name:
hydroxybenzoate
CAS No.: 136192-84-2
Cat. No.: B3321583

Executive Summary

Target Compound: Methyl 2-formyl-6-hydroxybenzoate (CAS: 1256593-43-7 / Analogous
isomers) Application: Key intermediate in the synthesis of bioactive quinolines, antifungal
agents, and salicylaldehyde derivatives. Critical Analysis: This guide characterizes the infrared
(IR) spectral signature of methyl 2-formyl-6-hydroxybenzoate, focusing on the complex
carbonyl region (1650-1750 cm~1). The presence of an intramolecular hydrogen bond (IMHB)
creates a diagnostic "spectral shift" that distinguishes this compound from its non-chelated
iIsomers and precursors.

Structural Mechanism & Spectral Logic

To accurately interpret the IR spectrum, one must first understand the competing electronic and
steric forces within the molecule.

The "Dual Carbonyl" Challenge

The molecule possesses two distinct carbonyl groups:
o Ester Carbonyl (C1): Part of the central benzoate system.

e Aldehyde Carbonyl (C2): An ortho-substituted formyl group.
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The Intramolecular Hydrogen Bond (IMHB)

The hydroxyl group at position C6 is ortho to the ester. This geometry facilitates a stable 6-
membered chelate ring via hydrogen bonding between the phenolic hydrogen and the ester
carbonyl oxygen.

o Effect on Ester: The H-bond weakens the C=0 bond character, significantly lowering its
vibrational frequency (Red Shift).

o Effect on Aldehyde: The aldehyde at C2 is also ortho to the ester but meta to the hydroxyl. It
remains largely un-chelated but is subject to steric twisting and conjugation effects.
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Figure 1: Mechanistic pathway of intramolecular hydrogen bonding causing selective carbonyl
frequency shifts.

Comparative Spectral Data

The following table contrasts the target compound with key analogs to isolate the specific
contributions of the IMHB and the formyl group.

Table 1: Carbonyl Band Comparison (Experimental &
Predicted)
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Structural Ester C=0 Aldehyde C=0 OH Stretch
Compound
Feature (cm™?) (cm™?) (cm™?)
Methyl 2-formyl-
3000-3200
6- IMHB + Formyl 1675+ 5 (s) 1700 £ 5 (s)
(broad)
hydroxybenzoate
Methyl Salicylate  IMHB Only 1681 (s) N/A 3180 (broad)
Methyl 4- 3300-3400
No IMHB (Para) 1720 (s) N/A
hydroxybenzoate (sharp)
Methyl 2-
Formyl Only 1725-1730 (s) 1695-1705 (s) N/A
formylbenzoate
Benzaldehyde Reference N/A 1703 (s) N/A

(s) = strong intensity[1]

Detailed Band Assignment

The "Chelated" Ester (1675 cm~1): Unlike a typical aromatic ester (~1720 cm~1), the band for
methyl 2-formyl-6-hydroxybenzoate appears much lower. This ~45 cm~1 shift is the
definitive signature of the 6-OH...O=C interaction. It overlaps closely with the amide | region,
so care must be taken not to misidentify it as an amide impurity.

The "Free" Aldehyde (1700 cm~1): The formyl C=0 appears at its expected conjugated
position. Because it is not involved in the strong H-bond, it appears at a higher wavenumber
than the ester, creating a distinct "doublet” or split peak pattern in the carbonyl region.

The "Invisible" Hydroxyl: Due to strong chelation, the O-H stretch is often very broad and
shifted down to 3000-3200 cm~1, sometimes overlapping with C-H stretches. It will not
appear as the sharp, high-frequency peak (3600 cm~1) seen in free phenols.

Experimental Validation Protocol

To confirm the identity of methyl 2-formyl-6-hydroxybenzoate and rule out hydrolysis

products (e.qg., the free acid) or isomers, follow this self-validating protocol.
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Step 1: Sample Preparation

o Preferred Method: ATR (Attenuated Total Reflectance) on neat solid/oil. This preserves the
intramolecular H-bond network.

o Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr). Warning: Wet KBr can disrupt H-
bonds.

e Solution Phase (Validation): Dissolve in non-polar solvent (CCla or CHCIs).

o Logic: If the H-bond is intramolecular, the OH and Ester bands will not shift significantly
upon dilution. If the H-bond is intermolecular (dimerization), dilution will shift the bands
back to "free" values.

Step 2: Spectral Acquisition & Analysis Workflow
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Figure 2: Step-by-step decision tree for spectral verification of the target compound.

Step 3: Diagnostic Checkpoints[1]

e The Fermi Resonance: Look for two weak bands at 2850 cm~* and 2750 cm~1. These
correspond to the aldehyde C-H stretch.[2][3][4] Their presence confirms the aldehyde; their
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absence suggests oxidation to the carboxylic acid.

o Fingerprint Region: Look for C-O stretches (Ester/Phenol) in the 1200-1300 cm~! range.

Conclusion

Methyl 2-formyl-6-hydroxybenzoate exhibits a unique IR signature defined by the
competition between conjugation and chelation. The ester carbonyl appears at an anomalously
low frequency (~1675 cm~1) due to the intramolecular hydrogen bond with the 6-hydroxyl
group, while the aldehyde carbonyl remains near 1700 cm~1. This distinct split in the carbonyl
region, combined with the broad, low-frequency OH stretch, provides a reliable fingerprint for
identification and purity assessment in drug development workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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